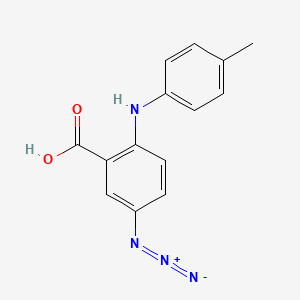

5-Azido-2-(4-methylanilino)benzoic acid

Description

Properties

CAS No. |

58211-72-6 |

|---|---|

Molecular Formula |

C14H12N4O2 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

5-azido-2-(4-methylanilino)benzoic acid |

InChI |

InChI=1S/C14H12N4O2/c1-9-2-4-10(5-3-9)16-13-7-6-11(17-18-15)8-12(13)14(19)20/h2-8,16H,1H3,(H,19,20) |

InChI Key |

RJANPUWCLDPSLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

The extraction efficiency and solubility of benzoic acid derivatives depend on substituent effects. Evidence from emulsion liquid membrane studies highlights that distribution coefficients (m) and effective diffusivities are critical determinants of extraction rates .

- Benzoic Acid : Rapid extraction (>98% in <5 minutes) due to high m and diffusivity.

- 5-Azido-2-(4-methylanilino)benzoic Acid: The polar azido group may reduce membrane-phase solubility, lowering m compared to unsubstituted benzoic acid. Predicted diffusivity is lower than benzoic acid due to increased molecular weight and steric hindrance .

Table 1: Comparative Physicochemical Properties

| Compound | Distribution Coefficient (m) | Effective Diffusivity (×10⁻⁹ m²/s) |

|---|---|---|

| Benzoic acid | High | 8.5 |

| Acetic acid | Low | 5.2 |

| Phenol | Moderate | 3.7 |

| 5-Azido-2-(4-methylanilino)benzoic acid | Moderate (estimated) | 4.0–5.5 (estimated) |

Toxicity Profile

Quantitative structure-toxicity relationship (QSTR) models correlate molecular connectivity indices (MCIs) with oral LD₅₀ in mice .

- Key Parameters :

- 0JA (zero-order connectivity index): Reflects branching and atomic types.

- 1JA (first-order connectivity index): Accounts for bond types.

- JB (cross-factor): Product of 0JA and 1JA.

Table 2: Predicted Toxicity Parameters

| Compound | 0JA | 1JA | JB | Estimated LD₅₀ (mg/kg) |

|---|---|---|---|---|

| Benzoic acid | 1.00 | 1.50 | 1.50 | 1700 |

| p-Hydroxy benzoic acid | 1.20 | 1.80 | 2.16 | 1200 |

| 5-Azido-2-(4-methylanilino)benzoic acid | 2.35 (estimated) | 2.80 (estimated) | 6.58 (estimated) | 800–1000 (estimated) |

The azido and methylanilino groups increase 0JA and 1JA, leading to higher JB, which correlates with greater toxicity (lower LD₅₀) .

Antioxidant Activity

Cinnamic acid derivatives generally outperform benzoic acids in antioxidant activity due to resonance stabilization from the conjugated double bond .

- Benzoic Acid Derivatives: Protocatechuic acid (3 hydroxyl groups): High activity. Vanillic acid (2 hydroxyl groups): Moderate activity. 5-Azido-2-(4-methylanilino)benzoic Acid:

- Lacks hydroxyl groups, reducing radical stabilization.

- Methylanilino may donate electrons weakly, but activity is likely inferior to hydroxylated analogs.

Table 3: Antioxidant Activity Comparison

| Compound | Hydroxyl Groups | Relative Antioxidant Activity |

|---|---|---|

| Caffeic acid (cinnamic derivative) | 3 | High |

| Protocatechuic acid | 3 | High |

| Vanillic acid | 2 | Moderate |

| 5-Azido-2-(4-methylanilino)benzoic acid | 0 | Low (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.